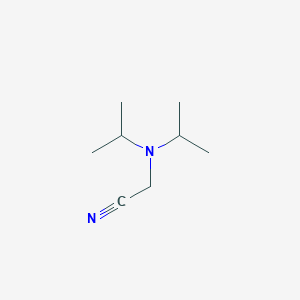![molecular formula C8H10N2O2 B1295477 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione CAS No. 64186-72-7](/img/structure/B1295477.png)
2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
Übersicht
Beschreibung
2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione (DMDO) is a heterocyclic compound that has attracted considerable attention due to its unique structure and potential applications in numerous fields. DMDO is an organic compound composed of two nitrogen atoms, two carbon atoms, and two oxygen atoms. It is an important intermediate in the synthesis of a wide range of drugs and other compounds, and has been studied extensively in the fields of chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Base-Assisted Michael Addition Reactions
Recent advancements in base-assisted Michael addition reactions highlight the efficiency of various organic and inorganic bases in promoting C-C and C-X bond formation. These reactions are pivotal for synthesizing natural products and drugs through tandem sequences like Michael and Aldol additions, including Robinson annulation. Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) play significant roles in initiating these reactions, demonstrating the versatility and importance of diazabicyclo compounds in organic synthesis (Thirupathi, Mamatha Jyothi, & Sripathi, 2022).
Heterocyclic Compound Synthesis
Research on heterocyclic chemistry, including the synthesis of 2,3-benzodiazepine analogues and related compounds, underscores the significance of nitrogen-containing heterocycles in medicinal chemistry. These compounds have shown potential against various diseases with no current remedies, demonstrating the critical role of synthetic heterocyclic compounds in drug discovery and development (Földesi, Volk, & Milen, 2018).
Catalytic Oxidation of Cyclohexene
The selective catalytic oxidation of cyclohexene, leading to a variety of industrially significant intermediates, showcases the application of catalysts in controlling reaction specificity. This approach is essential for synthesizing chemicals with varied oxidation states and functional groups, highlighting the importance of catalyst design in industrial applications (Cao et al., 2018).
Polymer and Material Science
In polymer and material science, conjugated polymers containing high-performance electron-deficient pigments like isoDPP, BDP, and NDP demonstrate potential for electronic device applications. The structural resemblance and variation among these compounds allow for distinct optical, electrochemical, and device performances, emphasizing the role of synthetic chemistry in advancing materials science (Deng et al., 2019).
Design of Artificial Ribonucleases
The design of artificial ribonucleases, incorporating imidazole residues and polycationic domains based on 1,4-diazabicyclo[2.2.2]octane, illustrates the application of synthetic chemistry in developing catalysts for RNA hydrolysis. This research contributes to our understanding of molecular design principles for creating efficient biocatalysts (Konevetz et al., 2002).
Wirkmechanismus
Target of Action
The primary target of 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione is the Glucagon-like peptide-1 receptor (GLP-1R) . This receptor plays a crucial role in glucose homeostasis and is a key therapeutic target for the treatment of type 2 diabetes .
Mode of Action
This compound acts as a modulator of the GLP-1 receptor . It interacts with the receptor, leading to its activation. This activation has been shown to stimulate insulin secretion from the pancreatic cells in a glucose-dependent manner, inhibit glucagon secretion, reduce appetite, and slow down gastric emptying .
Biochemical Pathways
The activation of the GLP-1 receptor by this compound affects several biochemical pathways. These include the incretin pathway, which involves the secretion of gut peptides like GLP-1 after nutrient intake, leading to the stimulation of insulin secretion . The compound’s action also impacts the pathways related to glucagon secretion, appetite regulation, and gastric emptying .
Result of Action
The activation of the GLP-1 receptor by this compound leads to several molecular and cellular effects. These include the stimulation of insulin secretion, inhibition of glucagon secretion, reduction in appetite, and slowing down of gastric emptying . These effects contribute to the compound’s potential therapeutic benefits in treating type 2 diabetes .
Biochemische Analyse
Biochemical Properties
2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a modulator of the glucagon-like peptide-1 receptor (GLP-1R), which is involved in the regulation of insulin secretion and glucose metabolism . The interaction between this compound and GLP-1R enhances insulin secretion in a glucose-dependent manner, thereby playing a significant role in managing type 2 diabetes .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By modulating GLP-1R, it enhances insulin secretion from pancreatic cells and inhibits glucagon secretion . Additionally, it reduces appetite and slows gastric emptying, contributing to weight management . The compound’s effects on cell signaling pathways also extend to the heart, kidneys, and immune system, where it helps reduce blood pressure, increase nutrient uptake, and decrease inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GLP-1R. Upon binding to GLP-1R, the compound activates the receptor, leading to a cascade of intracellular signaling events that result in increased insulin secretion and decreased glucagon secretion . This activation also influences gene expression related to glucose metabolism and insulin sensitivity . Furthermore, the compound’s ability to modulate GLP-1R activity makes it a promising candidate for the treatment of cardiovascular and metabolic diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that the compound maintains its efficacy in modulating GLP-1R activity and influencing insulin secretion over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin secretion and improves glucose tolerance without significant adverse effects . At higher doses, toxic effects such as hypoglycemia and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism and insulin regulation. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s modulation of GLP-1R activity also impacts the overall metabolic balance, contributing to improved insulin sensitivity and glucose homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, such as the pancreas, where it exerts its effects on insulin secretion . The compound’s distribution is also influenced by its chemical properties, which affect its solubility and permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, such as GLP-1R, to modulate insulin secretion and glucose metabolism effectively .
Eigenschaften
IUPAC Name |
2,5-dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-3-4-10(2)6-5(9)7(11)8(6)12/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFJYOGQRAWTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214384 | |
| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64186-72-7 | |
| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064186727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















